molecular formula C17H26N2O B2572565 N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide CAS No. 2308271-29-4

N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide

Katalognummer B2572565
CAS-Nummer: 2308271-29-4
Molekulargewicht: 274.408
InChI-Schlüssel: ORLUTSXURSPGAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has gained popularity as a research chemical due to its potency and unique chemical structure. AH-7921 is classified as a Schedule I drug in the United States and is illegal for human consumption. However, it is still being studied for its potential therapeutic applications.

Wirkmechanismus

N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide acts on the μ-opioid receptor in the brain and spinal cord. When it binds to this receptor, it activates a signaling pathway that leads to a decrease in pain perception and an increase in pain tolerance. This activation also leads to the release of dopamine in the brain, which produces feelings of pleasure and reward.
Biochemical and Physiological Effects
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has been shown to have similar effects to other opioids, including respiratory depression, sedation, and analgesia. It has also been shown to have a lower potential for abuse and dependence compared to other opioids, such as morphine and fentanyl.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a potent μ-opioid receptor agonist, which makes it a useful tool for studying the μ-opioid receptor and its signaling pathways. It also has a unique chemical structure, which makes it a useful tool for studying the structure-activity relationships of opioids. However, its classification as a Schedule I drug makes it difficult to obtain for research purposes, and its potential for abuse and dependence must be carefully considered.

Zukünftige Richtungen

There are several potential future directions for research on N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential use as a treatment for opioid addiction. Studies have shown that it has less potential for abuse and dependence compared to other opioids, making it a promising candidate for this application. Another area of interest is its potential use as a tool for studying the μ-opioid receptor and its signaling pathways. Further research is needed to fully understand the potential therapeutic applications of N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide.

Synthesemethoden

The synthesis of N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide involves a multi-step process that begins with the reaction of 4-methylpiperidine with cyclohexanone to form a ketone intermediate. This intermediate is then reacted with 1,3-cyclohexadiene to form the bicyclic ring system. The final step involves the reaction of the bicyclic ketone with propargyl bromide to form N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide.

Wissenschaftliche Forschungsanwendungen

N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has been studied for its potential use as an analgesic drug. It has been shown to be a potent μ-opioid receptor agonist, meaning it binds to and activates the μ-opioid receptor in the brain and spinal cord. This activation leads to a decrease in pain perception and an increase in pain tolerance. N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has also been studied for its potential use as a treatment for opioid addiction, as it has been shown to have less potential for abuse and dependence compared to other opioids.

Eigenschaften

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c1-3-17(20)19(16-6-8-18(2)9-7-16)12-15-11-13-4-5-14(15)10-13/h3-5,13-16H,1,6-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLUTSXURSPGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2CC3CC2C=C3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.